molecular formula C13H22Cl2N2 B8098345 1-(3-Methylphenethyl)piperazine 2HCl

1-(3-Methylphenethyl)piperazine 2HCl

Cat. No.: B8098345
M. Wt: 277.23 g/mol
InChI Key: AHVQODBDEURECJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenethyl)piperazine 2HCl is a high-purity chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous and other common research solvents. The compound features a piperazine ring, a privileged scaffold in medicinal chemistry known for its presence in a wide range of pharmacologically active substances . Piperazine derivatives are extensively studied for their diverse biological activities and are commonly utilized as key building blocks in organic synthesis and drug discovery programs . As a substituted phenethylpiperazine, this chemical serves as a valuable reference standard and intermediate in the design and development of new molecular entities for basic scientific research. Researchers can employ this compound in various in vitro studies to explore structure-activity relationships (SAR), biochemical pathways, and receptor interactions. The product is strictly for professional laboratory research and further manufacturing use. It is not intended for diagnostic, therapeutic, or any other human use. All researchers handling this material should consult the Safety Data Sheet (SDS) and adhere to their institution's safety protocols.

Properties

IUPAC Name

1-[2-(3-methylphenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-12-3-2-4-13(11-12)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQODBDEURECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The phenethyl group can undergo oxidation to form various oxidized products.

    • Reduction: Reduction reactions can be performed on the piperazine ring.

    • Substitution: The compound can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    • Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

  • Major Products Formed:

    • Oxidation Products: Various quinones and phenolic compounds.

    • Reduction Products: Piperazine derivatives with reduced functional groups.

    • Substitution Products: Amides, esters, and other substituted piperazines.

Scientific Research Applications

Key Properties

  • Molecular Formula : C12H18ClN2
  • Molecular Weight : 232.74 g/mol
  • Solubility : Soluble in water

Neurological Disorders

Research indicates that piperazine derivatives, including 1-(3-Methylphenethyl)piperazine 2HCl, exhibit significant interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors. This interaction suggests potential applications in treating conditions such as depression and anxiety disorders.

Case Study: Serotonin Receptor Interaction

A study demonstrated that derivatives of piperazine could modulate serotonin receptor activity, which is crucial for mood regulation. The ability of this compound to interact with these receptors positions it as a candidate for further investigation in psychopharmacology .

Antidepressant Development

The compound has been explored as an intermediate in synthesizing antidepressants. Its structural similarity to known antidepressants allows it to be modified to enhance efficacy and reduce side effects.

Data Table: Comparison of Piperazine Derivatives

Compound NameStructural FeaturesNotable Effects
1-(3-Chlorophenyl)piperazine dihydrochlorideChlorine substitution on phenyl ringStrong antipsychotic properties
1-(4-Methoxyphenyl)piperazine dihydrochlorideMethoxy group on para positionDifferent pharmacological profile
1-(3-Methylphenethyl)piperazine dihydrochloride Methyl group enhances lipophilicityPotential antidepressant activity

Anti-cholinesterase Activity

Recent studies have indicated that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The ability of this compound to inhibit AChE suggests its potential role in developing treatments for cognitive disorders.

Experimental Findings

In vitro assays showed that certain piperazine derivatives significantly inhibited AChE activity, indicating their potential utility in enhancing cholinergic neurotransmission .

Synthesis and Modifications

The synthesis of 1-(3-Methylphenethyl)piperazine dihydrochloride typically involves the reaction of piperazine with appropriate alkylating agents to introduce the phenethyl group. This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Pathway

  • Starting Materials : Piperazine, methylbenzyl chloride.
  • Reaction Conditions : Conducted under basic conditions to promote nucleophilic substitution.
  • Yield : Typically high yields are reported due to the stability of the intermediates.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes.

  • Pathways Involved: Potential pathways include those related to neurotransmitter release, receptor binding, and enzyme activity modulation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The table below summarizes key structural analogs of 1-(3-Methylphenethyl)piperazine 2HCl, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Methylphenethyl, 2HCl C₁₃H₂₀Cl₂N₂ (estimated) ~287.2 (estimated) Phenethyl chain with methyl group
Benzylpiperazine (BZP) Benzyl C₁₁H₁₆N₂ 176.26 Early designer drug with stimulant effects
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl C₁₁H₁₃F₃N₂ 230.23 Serotonergic activity, MDMA-like effects
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl C₁₀H₁₁ClN₂ 194.66 Mixed 5-HT receptor agonist/antagonist
1-(4-Fluorophenyl)piperazine HCl 4-F-phenyl, 2HCl C₁₀H₁₃FN₂·2HCl 253.1 Fluorinated analog with enhanced stability

Pharmacological and Functional Differences

Receptor Affinity and Selectivity
  • This compound: Likely exhibits affinity for 5-HT₁A and 5-HT₂ receptors due to the phenethyl backbone, similar to TFMPP and mCPP.
  • BZP: Primarily dopaminergic and noradrenergic activity, with weaker serotonergic effects. Often combined with TFMPP to mimic MDMA .
  • TFMPP : High selectivity for 5-HT₁B/₁D and 5-HT₂A receptors, inducing hallucinations and appetite suppression .
  • mCPP : Mixed activity at 5-HT₁B, 5-HT₂A, and 5-HT₂C receptors, associated with anxiety and dysphoria in humans .
Analytical Differentiation

Capillary electrophoresis (CE) with chiral selectors like hydroxypropyl-β-cyclodextrin (HPβCD) can separate piperazines based on substituent electronegativity and steric effects. For example, BZP and TFMPP exhibit distinct migration times compared to 1-(3-Methylphenethyl)piperazine due to differences in aromatic substitution .

Biological Activity

1-(3-Methylphenethyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential pharmacological applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This compound features a piperazine ring substituted with a 3-methylphenethyl group, which contributes to its biological activity and interaction with various neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for 1-(3-Methylphenethyl)piperazine 2HCl is C12H18Cl2N2, and it possesses a unique structure that allows for diverse chemical modifications. This versatility makes it an interesting scaffold in drug design, particularly for developing new therapeutic agents targeting central nervous system disorders.

Biological Activity Overview

Research indicates that piperazine derivatives, including 1-(3-Methylphenethyl)piperazine dihydrochloride, exhibit a range of biological activities, primarily through their interactions with neurotransmitter receptors. These interactions can modulate dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric conditions.

Key Biological Activities

  • Antipsychotic Effects : Preliminary studies suggest that this compound may have antipsychotic properties, making it a candidate for further investigation in treating schizophrenia and related disorders.
  • Dopaminergic Modulation : The compound has been shown to interact with dopamine receptors, influencing dopamine levels in specific brain regions such as the caudate nucleus and hypothalamus .
  • Serotonergic Activity : Similar piperazine derivatives have demonstrated activity at serotonin receptors, which may contribute to their therapeutic effects in mood disorders.

The mechanism of action of 1-(3-Methylphenethyl)piperazine dihydrochloride involves its binding to various neurotransmitter receptors. The following table summarizes its interactions with key receptors:

Receptor TypeInteraction TypeEffect
Dopamine ReceptorsAgonist/AntagonistModulates dopamine release
Serotonin ReceptorsAgonistInfluences mood regulation
Alpha-adrenergicAntagonistPotential anxiolytic effects

Case Studies

Several studies have explored the biological effects of compounds structurally related to 1-(3-Methylphenethyl)piperazine dihydrochloride. For instance:

  • Study on Dopaminergic Effects : In a study involving an aryl-1,4-dialkyl-piperazine derivative (I-893), doses ranging from 50-250 mg/kg were administered orally to rats. Results indicated a transient increase in dopamine content followed by a dose-dependent decrease, suggesting that similar compounds may facilitate dopamine release while inhibiting reuptake .
  • Pharmacological Evaluation : A pharmacological evaluation highlighted the potential of piperazine derivatives to affect norepinephrine levels in the hypothalamus and frontal cortex, indicating their role in modulating stress responses and mood .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Methylphenethyl)piperazine 2HCl, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, NaBH3CN-mediated reduction under pH 7 and methanol solvent achieves intermediate formation, followed by microwave-assisted HCl treatment (180°C, 300 W) for cyclization and salt formation . Key factors include:

  • Temperature : Microwave irradiation enhances reaction efficiency compared to conventional heating .
  • Reagent selection : NaBH4/BF3·Et2O in diglyme at −5°C improves stereochemical control for substituted derivatives .
  • Table : Representative yields from similar piperazine syntheses:
Reaction TypeYield RangeKey ConditionsReference
Reductive amination46–90%NaBH3CN, MeOH, pH 7
Cyclization52–72%HCl, MW, 180°C

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton environments (e.g., δ 3.32–3.57 ppm for piperazine protons) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., C15H21N5O·2HCl, MW = 323.83) .
  • Melting Point : Consistency with literature values (e.g., 146–148°C) indicates purity .
  • HPLC : Quantifies residual solvents or byproducts, especially after salt formation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : The dihydrochloride salt form enhances water solubility compared to the free base. Solubility in DMSO (≥10 mg/mL) is typical for biological assays .
  • Stability : Storage at −20°C in anhydrous conditions prevents hydrolysis. Degradation studies using TLC or LCMS monitor stability under varying pH .

Advanced Research Questions

Q. How do structural modifications to the piperazine core (e.g., substituent position, halogenation) influence receptor binding affinity or cytotoxic activity?

  • Methodological Answer :

  • SAR Studies : Fluorination at the benzyl position (e.g., 2-fluorobenzyl derivatives) increases serotonin receptor (5-HT2B/2C) agonist activity, as shown in docking studies .
  • Cytotoxicity : Substitution with chlorophenyl or bromophenyl groups enhances activity against prostate cancer cell lines (IC50 = 8.4–9.2 μM) via tubulin inhibition .
  • Table : Biological activity of selected derivatives:
DerivativeTargetIC50/EC50Key Structural FeatureReference
3-Chlorophenyl5-HT2C0.8 μMmeta-Cl substitution
4-BromophenylHeLa8.4 μMpara-Br substitution

Q. What strategies resolve contradictions in reported biological data for piperazine derivatives, such as divergent IC50 values across studies?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., MDA-MB-231 vs. HeLa) and control compounds (e.g., cisplatin) to normalize data .
  • Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP2D6 inhibition) to explain variability in in vivo vs. in vitro results .
  • Computational validation : Molecular dynamics simulations reconcile discrepancies in docking scores (e.g., Glide vs. AutoDock) for receptor binding .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the rational design of 1-(3-Methylphenethyl)piperazine analogs with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Docking Protocols : Use Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT/DAT). Key residues (e.g., Asp98 in SERT) guide substituent placement .
  • QSAR Models : Hammett constants (σ) for substituents predict logP and BBB permeability. For example, trifluoromethyl groups improve CNS penetration but reduce solubility .
  • ADMET Prediction : SwissADME calculates topological polar surface area (TPSA < 60 Ų) to optimize bioavailability .

Methodological Considerations

  • Contradiction Analysis : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Replicate experiments under standardized protocols .
  • Synthetic Optimization : Replace hazardous reagents (e.g., thionyl chloride) with eco-friendly alternatives (e.g., DCC/DMAP) for safer scale-up .

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